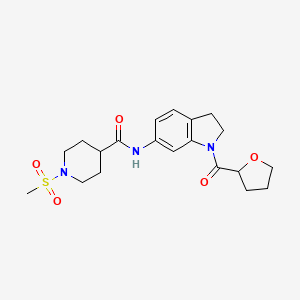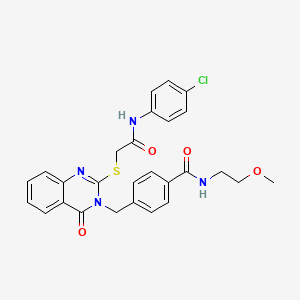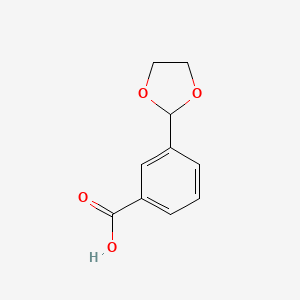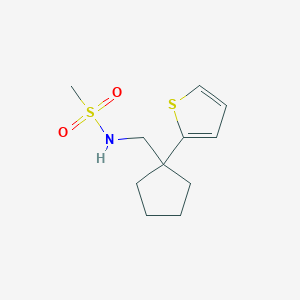
N'-(2-chlorophenyl)-N-methyloxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-N-methyloxamide, also known as Clomazone, is a herbicide that is widely used in agriculture to control weeds. It belongs to the family of oxazolidinones and is a selective inhibitor of the biosynthesis of carotenoids in plants. Clomazone was first introduced in the market in 1984 and has since become a popular herbicide due to its effectiveness and low toxicity.
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various biological targets
Mode of Action
The exact mode of action of N’-(2-chlorophenyl)-N-methyloxamide is currently unknown due to the lack of specific studies on this compound. It can be hypothesized that, like other similar compounds, it may interact with its targets causing changes in their function
Biochemical Pathways
Related compounds have been shown to influence various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities
Pharmacokinetics
In silico predictions and toxicity studies of similar compounds have been conducted . These studies can provide a basis for understanding the potential ADME properties of N’-(2-chlorophenyl)-N-methyloxamide, but direct studies on this specific compound are needed.
Result of Action
Related compounds have been shown to induce morphological changes in cells, decrease mitochondrial activity, and increase lactate dehydrogenase leakage
Action Environment
It is known that environmental factors can significantly influence the action of various compounds
Vorteile Und Einschränkungen Für Laborexperimente
N'-(2-chlorophenyl)-N-methyloxamide has several advantages for use in lab experiments. It is easy to handle and has low toxicity to humans and animals. It is also effective against a wide range of weeds and has a long residual activity. However, this compound can be phytotoxic to some crops and can cause injury to non-target plants if not used properly.
Zukünftige Richtungen
There are several future directions for research on N'-(2-chlorophenyl)-N-methyloxamide. One area of research could be to develop new formulations of this compound that are more effective against specific weed species. Another area of research could be to study the environmental fate and transport of this compound in soil and water systems. Finally, research could focus on the development of new herbicides that are based on the mode of action of this compound.
Synthesemethoden
N'-(2-chlorophenyl)-N-methyloxamide is synthesized by the reaction of 2-chlorobenzoyl chloride with N-methylhydroxylamine in the presence of a base. The resulting product is purified by recrystallization to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
N'-(2-chlorophenyl)-N-methyloxamide has been extensively studied for its herbicidal properties and its mode of action. It has been found to be effective against a wide range of weeds, including grasses and broadleaf plants. This compound has also been shown to have low toxicity to non-target organisms, making it an environmentally friendly herbicide.
Eigenschaften
IUPAC Name |
N'-(2-chlorophenyl)-N-methyloxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c1-11-8(13)9(14)12-7-5-3-2-4-6(7)10/h2-5H,1H3,(H,11,13)(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQNBHAYWOSREG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NC1=CC=CC=C1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Methoxy-1-methylpyrazol-4-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2388519.png)
![3-(4-fluorobenzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide](/img/structure/B2388520.png)
![N-(3-fluoro-4-methylphenyl)-2-(8-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide](/img/structure/B2388523.png)
![Tert-butyl 2-imino-2-oxo-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B2388526.png)
![ethyl 4-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2388527.png)
![Methyl 2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2388528.png)
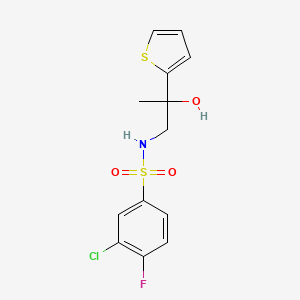
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2388530.png)

